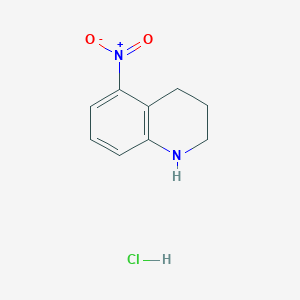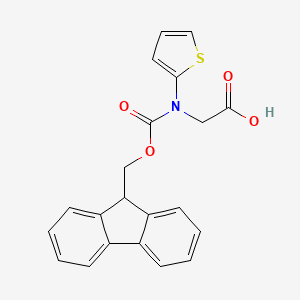
Decanoyl coenzyme A monohydrate
Descripción general
Descripción
Decanoyl coenzyme A monohydrate, also known as capryl coenzyme A monohydrate, is a fatty acyl coenzyme A derivative. It plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids. The compound is a substrate for acyltransferase enzymes and is involved in the synthesis of important biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decanoyl coenzyme A monohydrate is synthesized through the coupling of decanoic acid with coenzyme A. The reaction typically involves the activation of decanoic acid to its acyl chloride form, followed by the reaction with coenzyme A in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through chromatography techniques to achieve high purity levels. The compound is then crystallized and dried to obtain the final product in its monohydrate form.
Types of Reactions:
Oxidation: Decanoyl coenzyme A can undergo oxidation reactions, particularly in the presence of enzymes such as acyl-CoA oxidase.
Reduction: The compound can be reduced to its corresponding alcohol form using reducing agents like sodium borohydride.
Substitution: Decanoyl coenzyme A can participate in nucleophilic substitution reactions, where the acyl group is transferred to other nucleophiles.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using acyl-CoA oxidase.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Various acylated products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decanoyl coenzyme A monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study acyltransferase activity.
Biology: Plays a role in the study of fatty acid metabolism and energy production in cells.
Medicine: Investigated for its potential in developing treatments for metabolic disorders.
Industry: Utilized in the production of bio-based chemicals and materials.
Mecanismo De Acción
Decanoyl coenzyme A monohydrate exerts its effects by acting as a substrate for various enzymes involved in fatty acid metabolism. It is converted into decanoyl-carnitine by carnitine acyltransferase, which is then transported into the mitochondria for β-oxidation. This process generates acetyl coenzyme A, which enters the citric acid cycle to produce energy.
Comparación Con Compuestos Similares
- Octanoyl coenzyme A monohydrate
- Lauroyl coenzyme A monohydrate
- Palmitoyl coenzyme A monohydrate
Comparison: Decanoyl coenzyme A monohydrate is unique due to its specific chain length, which affects its reactivity and role in metabolic pathways. Compared to octanoyl coenzyme A, it has a longer chain, making it more hydrophobic and altering its interaction with enzymes. Lauroyl coenzyme A and palmitoyl coenzyme A have even longer chains, further influencing their biochemical properties and applications.
Propiedades
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);1H2/t20-,24-,25-,26+,30-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILGPHKFKSRQN-ASEPKIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-](/img/structure/B8070978.png)


![2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8071007.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B8071014.png)

![4-[(dimethylamino)methyl]benzaldehyde](/img/structure/B8071023.png)





![(2S,5S)-5-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B8071088.png)
